Orbofiban - 163250-90-6

Orbofiban

Catalog Number: EVT-277606
CAS Number: 163250-90-6
Molecular Formula: C17H23N5O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orbofiban is an orally active GPIIb/IIIa antagonist that has antiplatelet and antithrombotic effects.
Source and Classification

Orbofiban was synthesized at G. D. Searle in Skokie, Illinois, and has been studied extensively in clinical trials, including the OPUS (Orbofiban in Patients with Unstable Angina) trial, which evaluated its efficacy and safety in patients with unstable coronary syndromes . It falls under the category of antithrombotic agents and is specifically designed to inhibit platelet function.

Molecular Structure Analysis

Orbofiban's molecular structure can be described by its chemical formula, which is C21_{21}H24_{24}N2_{2}O3_{3}. The compound features a complex arrangement that includes:

  • Aromatic Rings: Contributing to its hydrophobic properties.
  • Amine Groups: Essential for binding interactions with the glycoprotein IIb/IIIa receptor.
  • Carboxylic Acid Functionality: Important for maintaining solubility and facilitating interactions with biological targets.

The three-dimensional conformation of orbofiban allows it to fit into the binding site of the glycoprotein IIb/IIIa receptor effectively, which is critical for its mechanism of action .

Chemical Reactions Analysis

Orbofiban participates in several significant chemical reactions:

  1. Binding Reaction: Orbofiban binds to the glycoprotein IIb/IIIa receptor, blocking fibrinogen from attaching, which is essential for platelet aggregation. This interaction can be characterized by:
    • Affinity Measurements: Orbofiban shows a high affinity (potency around 96 nM) for this receptor.
    • Competitive Inhibition: The binding is competitive with fibrinogen, meaning it directly competes for the same binding site .
  2. Metabolic Reactions: In vivo studies indicate that orbofiban undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes that facilitate its clearance from the body.
Mechanism of Action

The mechanism of action of orbofiban revolves around its ability to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor:

  • Receptor Interaction: Orbofiban binds to the receptor's active site, preventing fibrinogen from attaching.
  • Conformational Change Induction: The binding induces a conformational change in the receptor that stabilizes it in an inactive form, thereby inhibiting downstream signaling pathways necessary for platelet activation and aggregation .
  • Clinical Implications: This mechanism translates into reduced thrombus formation during acute coronary events, making orbofiban a valuable therapeutic option in managing unstable angina and other thrombotic conditions.
Physical and Chemical Properties Analysis

Orbofiban exhibits several notable physical and chemical properties:

  • Molecular Weight: 352.43 g/mol.
  • Solubility: It has moderate solubility in aqueous solutions, which is essential for oral bioavailability.
  • pKa Values: The pKa values indicate its acidic properties (around 6.41 and 8.08), influencing its ionization state at physiological pH .
  • Stability: Orbofiban remains stable under typical storage conditions but may degrade under extreme pH or temperature variations.
Applications

Orbofiban's primary application lies in cardiovascular medicine:

  • Antithrombotic Therapy: It is used to prevent thrombus formation in patients with unstable angina or those undergoing percutaneous coronary interventions.
  • Clinical Trials: Various studies have assessed its effectiveness compared to other glycoprotein IIb/IIIa inhibitors, showcasing its potential benefits in reducing cardiovascular events .
  • Research Applications: Beyond clinical use, orbofiban serves as a model compound in pharmacological research aimed at understanding platelet biology and developing new antithrombotic therapies.
Pharmacological Mechanisms of Orbofiban in Platelet Inhibition

GPIIb/IIIa Receptor Antagonism and Fibrinogen Binding Blockade

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3). Its active metabolite, SC-57101A, binds specifically to the GPIIb/IIIa receptor, preventing fibrinogen from cross-linking adjacent platelets—the final common pathway for platelet aggregation induced by multiple agonists (e.g., ADP, collagen, thrombin) [2] [3]. This mechanism delivers broad-spectrum antiplatelet activity, distinct from agents like aspirin (which only inhibits thromboxane A2 pathways) or clopidogrel (which blocks ADP receptors) [7].

Preclinical studies demonstrated Orbofiban's potency:

  • IC₅₀ for ADP-induced platelet aggregation: 0.11 μM in guinea pig models [3].
  • Thrombus prevention: Effective in canine arterial thrombosis models at plasma concentrations >50 ng/mL [2].
  • Duration: Sustained inhibition (>80% receptor blockade) due to its long half-life (~18 hours) and high oral bioavailability (28%) [2] [6].

Table 1: Pharmacodynamic Profile of Orbofiban's Active Metabolite (SC-57101A)

AgonistIC₅₀ (μM)Maximum Inhibition (%)Model System
ADP0.11>95%Guinea pig PRP
Collagen0.11>95%Guinea pig PRP
Thrombin~0.15*>90%Human PRP

Estimated from thrombin-activating peptide data [3] [6]. PRP: Platelet-rich plasma.

Selectivity and Specificity Toward Integrin αIIbβ3 vs. Other Integrin Receptors

Unlike first-generation IV GPIIb/IIIa inhibitors (e.g., abciximab), Orbofiban exhibits high selectivity for αIIbβ3 over closely related integrins:

  • αVβ3 (vitronectin receptor): Minimal binding, reducing risks of off-target effects on endothelial/smooth muscle cells [4].
  • αMβ2 (Mac-1 receptor): No significant cross-reactivity, avoiding leukocyte-mediated inflammatory responses [4] [7].

This specificity contrasts with abciximab, which binds αVβ3 and αMβ2, potentially contributing to bleeding or immune complications [1]. Orbofiban’s structure—a tyrosine-derived non-peptide mimetic—optimizes affinity for αIIbβ3’s RGD (arginine-glycine-aspartate) binding pocket while avoiding auxiliary integrins [2] [8].

Table 2: Selectivity Profile of Orbofiban vs. Other GPIIb/IIIa Antagonists

AgentαIIbβ3 IC₅₀ (nM)αVβ3 Cross-reactivityαMβ2 Cross-reactivity
Orbofiban29–61*NegligibleNegligible
Abciximab~5–10HighModerate
Eptifibatide~120LowNone

Plasma concentration range achieving IC₅₀ in humans [1] [6].

Modulation of Platelet Signaling Pathways via Agonist-Independent Inhibition

Paradoxically, Orbofiban demonstrates partial agonist activity under specific conditions. By inducing conformational changes in GPIIb/IIIa, it may trigger prothrombotic signaling:

  • Receptor activation: Orbofiban displaces the monoclonal antibody mAb2, indicating ligand-induced binding site (LIBS) exposure—a hallmark of partial agonism [5] [6].
  • CD63 expression: Ex vivo studies show increased surface CD63 (a lysosomal activation marker) in Orbofiban-treated ACS patients, confirming platelet degranulation [6].
  • Thromboxane enhancement: When GPIIb/IIIa receptors are clustered (e.g., by epinephrine), Orbofiban amplifies thromboxane A₂ production by >100% [6].

This phenomenon is concentration-dependent: agonist effects dominate at suboptimal doses (<50 ng/mL), potentially explaining clinical inefficacy in the OPUS-TIMI 16 trial [5] [6].

Differential Effects on Small vs. Large Platelet Aggregate Formation

Orbofiban exerts distinct effects based on aggregate size due to shear stress-dependent inhibition:

  • Microaggregates: Orbofiban potently inhibits small platelet clumps (<100 platelets) under low shear conditions by blocking fibrinogen binding [3].
  • Macroaggregates: Under high shear stress (e.g., stenotic arteries), Orbofiban is less effective at preventing large thrombus formation. This may stem from its inability to block von Willebrand factor (vWF)-mediated platelet adhesion, a pathway independent of GPIIb/IIIa [3] [7].

Guinea pig studies illustrate this dichotomy:

Orbofiban (10 mg/kg) reduced collagen-induced microaggregate formation by 85% but only inhibited large arterial thrombi by 40% [3].

This differential efficacy underscores limitations in preventing occlusive thrombosis in high-risk ACS patients despite robust ex vivo platelet inhibition [7].

Properties

CAS Number

163250-90-6

Product Name

Orbofiban

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N

SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N

Solubility

Soluble in DMSO

Synonyms

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
orbofiban
orofiban
orofiban acetate
SC 57099B
SC-57099B
SC57099B

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.